![molecular formula C72H104Na8O48S8 B611051 Sugammadex sodium CAS No. 43306-79-6](/img/new.no-structure.jpg)
Sugammadex sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sugammadex sodium is an agent for reversal of neuromuscular blockade by the agent rocuronium in general anaesthesia. It is the first selective relaxant binding agent (SRBA). Sugammadex is a modified γ-cyclodextrin, with a lipophilic core and a hydrophilic periphery. This gamma cyclodextrin has been modified from its natural state by placing eight carboxyl thio ether groups at the sixth carbon positions. These extensions extend the cavity size allowing greater encapsulation of the rocuronium molecule.
科学的研究の応用
Clinical Applications
1. Reversal of Neuromuscular Blockade
- Indications : Sugammadex is indicated for the reversal of neuromuscular blockade after surgery or during procedures requiring anesthesia.
- Efficacy : Studies demonstrate that sugammadex provides faster recovery from neuromuscular blockade compared to traditional agents like neostigmine. For instance, in clinical trials, administration of sugammadex resulted in significant reductions in time to recovery (e.g., Train-of-Four Ratio returning to 0.9) and extubation times .
2. Pediatric Use
- Safety and Efficacy : Recent meta-analyses indicate that sugammadex is both effective and safe for use in children undergoing surgeries requiring neuromuscular blockade. The incidence of adverse effects was notably lower when compared to control groups using traditional reversal methods .
Case Studies
1. Adult Patients
- A phase II study involving 30 adult patients demonstrated that doses ranging from 0.5 to 6 mg/kg of sugammadex effectively reversed rocuronium-induced blockade within minutes . The study highlighted the significant reduction in recovery time compared to placebo.
2. Pediatric Patients
- A meta-analysis included data from 724 children, showing that sugammadex significantly shortened recovery times for both 2 mg/kg and 4 mg/kg doses compared to control groups receiving traditional reversal agents . The total incidence of adverse effects was also lower in the sugammadex group.
Safety Profile
While sugammadex is generally well-tolerated, there have been reports of hypersensitivity reactions, including anaphylaxis. A review of data from Japan indicated a reported incidence rate of approximately 0.039% for sugammadex-induced anaphylaxis among surgical patients . Despite these concerns, many studies affirm that the benefits of rapid reversal and improved patient outcomes outweigh the risks when used appropriately.
Comparative Data
Parameter | This compound | Neostigmine |
---|---|---|
Onset Time | Rapid (within minutes) | Slower (up to 30 mins) |
Duration of Action | Shorter | Longer |
Adverse Effects | Lower incidence | Higher incidence |
Use in Pediatrics | Effective & Safe | Limited data |
Anaphylaxis Incidence | ~0.039% | ~0.04% |
特性
CAS番号 |
43306-79-6 |
---|---|
分子式 |
C72H104Na8O48S8 |
分子量 |
2177.9742 |
IUPAC名 |
6A,6B,6C,6D,6E,6F,6G,6H-octakis-S-(2-Carboxyethyl)-6A,6B,6C,6D,6E,6F,6G,6H-octathio-γ-cyclodextrin sodium salt |
InChI |
InChI=1S/C72H112O48S8.8Na/c73-33(74)1-9-121-17-25-57-41(89)49(97)65(105-25)114-58-26(18-122-10-2-34(75)76)107-67(51(99)43(58)91)116-60-28(20-124-12-4-36(79)80)109-69(53(101)45(60)93)118-62-30(22-126-14-6-38(83)84)111-71(55(103)47(62)95)120-64-32(24-128-16-8-40(87)88)112-72(56(104)48(64)96)119-63-31(23-127-15-7-39(85)86)110-70(54(102)46(63)94)117-61-29(21-125-13-5-37(81)82)108-68(52(100)44(61)92)115-59-27(19-123-11-3-35(77)78)106-66(113-57)50(98)42(59)90;;;;;;;;/h25-32,41-72,89-104H,1-24H2,(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,85,86)(H,87,88);;;;;;;;/q;8*+1/p-8/t25?,26?,27?,28?,29?,30?,31?,32?,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72?;;;;;;;;/m0......../s1 |
InChIキー |
KMGKABOMYQLLDJ-LHCKBTHCSA-F |
SMILES |
O[C@H]1[C@H](O)[C@H](O[C@@H]2[C@@H](O)[C@H](O)[C@H](O[C@@H]3[C@@H](O)[C@H](O)[C@H](O[C@@H]4[C@@H](O)[C@H](O)[C@H](O[C@@H]5[C@@H](O)[C@H](O)[C@H](O6)C(CSCCC(O[Na])=O)O5)C(CSCCC(O[Na])=O)O4)C(CSCCC(O[Na])=O)O3)C(CSCCC(O[Na])=O)O2)C(CSCCC(O[Na])=O)O[C@@H]1O[C@H]7[C@@H](O)[C@H](O)[C@@H](O[C@H]8[C@@H](O)[C@H](O)[C@@H](O[C@H]9[C@@H](O)[C@H](O)C6OC9CSCCC(O[Na])=O)OC8CSCCC(O[Na])=O)OC7CSCCC(O[Na])=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Org25969; Org-25969; Org 25969; 361LPM2T56; Sugammadex; trade name: Bridion. Sugammadex sodium |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。